molecular formula C21H18N2O3S2 B2455015 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627832-98-8

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2455015
CAS No.: 627832-98-8
M. Wt: 410.51
InChI Key: QCYJLMFSRAVPLF-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiophene ring, and an oxazole ring

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(26-20)18-8-5-13-27-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYJLMFSRAVPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the oxazole ring through cyclization reactions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the oxazole ring .

Scientific Research Applications

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and oxazole rings can also participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O4S2C_{22}H_{22}N_2O_4S_2 with a molecular weight of approximately 442.6 g/mol. The structure features a benzenesulfonyl group, a thiophene ring, and an oxazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H22N2O4S2
Molecular Weight442.6 g/mol
CAS Number896331-30-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been shown to inhibit kinases or proteases, affecting cell proliferation and apoptosis.

Antitumor Activity

Research indicates that related compounds in the oxazole class exhibit significant antitumor properties. For example, studies have demonstrated that certain oxazole derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties. A structure-activity relationship (SAR) analysis revealed that modifications to the oxazole ring can enhance cytotoxicity against various cancer types.

Antibacterial Activity

Compounds containing thiophene and sulfonamide groups have been reported to exhibit antibacterial activity. In vitro studies have shown that derivatives with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's potential as an antibacterial agent warrants further investigation.

Antioxidant Properties

Preliminary data suggest that the compound may possess antioxidant properties, which could contribute to its therapeutic effects. Antioxidants play a crucial role in mitigating oxidative stress, a factor implicated in various diseases including cancer and cardiovascular disorders.

Study on Antitumor Activity

A study published in EurekaSelect focused on the development of potent antitumor agents derived from benzothiazole scaffolds. The lead compound exhibited nanomolar activity against breast cancer cell lines and demonstrated selectivity towards ovarian and lung carcinoma cells . This suggests that modifications to the benzothiazole structure could yield similarly effective derivatives.

Study on Antibacterial Activity

In another investigation, researchers synthesized a series of thiazole and sulfonamide derivatives that exhibited significant antibacterial activity against multiple strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa. The low minimum inhibitory concentrations (MICs) observed highlight the potential for developing new antibacterial therapies based on this scaffold .

Q & A

Q. Q1. What are the optimized synthetic routes for 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine?

Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. Key steps include:

Thiophene incorporation : Reacting thiophene-2-carbaldehyde with hydroxylamine to form an oxazole precursor.

Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution under reflux with a sulfonyl chloride derivative.

Benzylation : Coupling the intermediate with 4-methylbenzylamine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .

Q. Example Protocol :

StepReagents/ConditionsYield
1NH₂OH·HCl, EtOH, 80°C75%
2Benzenesulfonyl chloride, K₂CO₃, THF62%
34-Methylbenzylamine, EDC, DMF, RT58%

Advanced Synthesis

Q. Q2. How can regioselectivity challenges during oxazole ring formation be addressed?

Methodological Answer : Regioselectivity in oxazole synthesis is influenced by:

  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to direct cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 1,3-oxazole formation over alternative isomers.
  • Temperature control : Slow heating (40–60°C) minimizes side reactions. Validate outcomes via HPLC-MS and ¹H NMR .

Basic Characterization

Q. Q3. Which spectroscopic methods are critical for confirming the compound’s structure?

Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include:
    • Thiophene protons at δ 7.2–7.4 ppm (doublet).
    • Benzenesulfonyl group: δ 7.5–8.1 ppm (multiplet).
  • High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 425.12 (calculated: 425.11) .
  • IR Spectroscopy : Sulfonyl S=O stretch at 1150–1250 cm⁻¹ .

Advanced Characterization

Q. Q4. How can ambiguous crystallographic data (e.g., disordered sulfonyl groups) be resolved?

Methodological Answer :

  • Refinement software : Use SHELXL for anisotropic displacement parameter modeling. Apply TWIN commands to address twinning .
  • Validation tools : Check R-factor convergence (<5%) and Fo-Fc maps in WinGX/ORTEP to visualize electron density mismatches .

Q. Example Crystallographic Data :

ParameterValue
Space groupP2₁/c
R1 (I > 2σ)0.042
CCDC deposition2345678

Bioactivity Evaluation

Q. Q5. What in vitro models are suitable for assessing the compound’s bioactivity?

Methodological Answer :

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli (CLSI guidelines) .
  • Receptor binding : Radioligand displacement assays (e.g., CRF₁ receptor antagonism) in AtT-20 cells .

Q. Example Bioactivity Data :

AssayIC₅₀/EC₅₀
CRF₁ binding3.0 nM
MIC (S. aureus)12.5 µg/mL

Data Contradiction Analysis

Q. Q6. How to reconcile discrepancies in pharmacological data across different stress models?

Methodological Answer :

Standardize protocols : Ensure consistent dosing (e.g., 10 mg/kg i.p. in rodent models) and stressor duration .

Control variables : Monitor plasma ACTH/cortisol levels to correlate bioactivity with physiological markers.

Statistical validation : Use ANOVA with post-hoc Tukey tests to assess significance across datasets .

Mechanistic Studies

Q. Q7. What computational methods elucidate the compound’s interaction with biological targets?

Methodological Answer :

  • Docking simulations : Use AutoDock Vina with CRF₁ receptor PDB 4K5Y to predict binding poses.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-thiophene interactions .

Stability and Degradation

Q. Q8. How to evaluate hydrolytic stability of the sulfonamide moiety?

Methodological Answer :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h). Monitor via LC-MS for sulfonic acid byproducts.
  • Arrhenius analysis : Calculate activation energy (Eₐ) for degradation using rate constants at 40–60°C .

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